molecular formula C14H17N3O3 B5410920 N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5410920
M. Wt: 275.30 g/mol
InChI Key: NBIVJJURGYSHCC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as Deltarasin, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Deltarasin is a small molecule inhibitor that specifically targets the prenyl-binding protein RAS, which is an important oncogenic protein involved in the development of various types of cancer.

Scientific Research Applications

Deltarasin has been extensively studied for its potential therapeutic applications in cancer treatment. RAS proteins are frequently mutated in various types of cancer, leading to uncontrolled cell growth and proliferation. Deltarasin specifically targets the prenyl-binding protein RAS, inhibiting its activity and preventing the growth of cancer cells. In addition, Deltarasin has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy.

Mechanism of Action

Deltarasin binds to the prenyl-binding protein RAS, which is involved in the prenylation process of RAS proteins. Prenylation is a post-translational modification that is necessary for the activation of RAS proteins. By inhibiting the prenyl-binding protein RAS, Deltarasin prevents the prenylation of RAS proteins, leading to their inactivation. This in turn prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Deltarasin has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Deltarasin inhibits the growth of various types of cancer cells, including pancreatic cancer, lung cancer, and colon cancer. In addition, Deltarasin has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy. However, further studies are needed to fully understand the biochemical and physiological effects of Deltarasin.

Advantages and Limitations for Lab Experiments

One of the advantages of Deltarasin is its specificity for the prenyl-binding protein RAS. This makes it a valuable tool for studying the role of RAS proteins in cancer development and progression. In addition, Deltarasin has been shown to have low toxicity and high solubility, making it suitable for use in in vivo studies. However, one of the limitations of Deltarasin is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the study of Deltarasin. One area of research is the development of more potent and selective inhibitors of the prenyl-binding protein RAS. In addition, further studies are needed to fully understand the biochemical and physiological effects of Deltarasin, as well as its potential therapeutic applications in cancer treatment and other diseases. Furthermore, the development of novel drug delivery systems may improve the efficacy of Deltarasin in vivo, overcoming its limitations and enabling its use in clinical settings.

Synthesis Methods

The synthesis method of Deltarasin involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 3,4-dimethoxybenzaldehyde, which is then reacted with ethylhydrazine to form 1-ethyl-3,4-dimethoxy-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate compound is then reacted with 3,4-dimethoxyphenylisocyanate to form the final product, N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis method of Deltarasin has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-17-8-7-11(16-17)14(18)15-10-5-6-12(19-2)13(9-10)20-3/h5-9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIVJJURGYSHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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